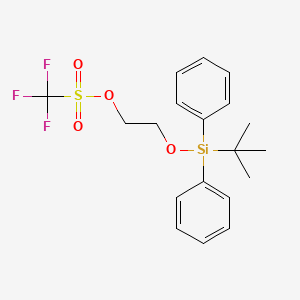

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate

Description

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is a specialized organosilicon compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group and a trifluoromethanesulfonate (triflate) leaving group. The TBDPS moiety provides robust steric shielding, making it resistant to hydrolysis and nucleophilic attack under mild conditions . The triflate group, a highly reactive leaving group, facilitates alkylation and cross-coupling reactions in organic synthesis. This compound is particularly valuable in multi-step syntheses where temporary protection of hydroxyl groups and subsequent activation for substitution reactions are required. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in stereoselective transformations .

Properties

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3O4SSi/c1-18(2,3)28(16-10-6-4-7-11-16,17-12-8-5-9-13-17)26-15-14-25-27(23,24)19(20,21)22/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRBQUJSVSLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems and reactors can help ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate can undergo various types of reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles, such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products Formed:

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction: Reduced forms of the compound.

Substitution: Substituted products where the trifluoromethanesulfonate group is replaced by other functional groups.

Scientific Research Applications

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate is widely used in scientific research due to its unique properties. It finds applications in:

Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without affecting other functional groups.

Biology: It is used in the synthesis of biologically active compounds and in studying enzyme mechanisms.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is employed in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its strong electrophilic nature, which allows it to react with nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, reactivity, and functional differences between 2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate and analogous compounds:

Reactivity and Stability Insights:

- TBDPS vs. TBDMS : The TBDPS group in the target compound offers superior steric protection compared to TBDMS, reducing unintended deprotection in acidic or aqueous conditions. However, TBDMS triflate reacts faster in silylation due to lower steric hindrance .

- Triflate Leaving Group : All triflate-containing compounds exhibit high reactivity in substitution reactions. The trifluoroethyl triflate () is particularly effective in fluorinated systems due to its strong electron-withdrawing effects .

- Dual Functionality : The target compound’s combination of TBDPS and triflate allows sequential protection-activation strategies, distinguishing it from simpler silyl ethers or triflates .

Research Findings:

- Palladium-Catalyzed Reactions : Triflates like (Z)-1-(2-oxodihydrofuran-3(2H)-ylidene)ethyl trifluoromethanesulfonate () are employed in redox-relay Heck reactions for enantioselective alkyl allyl ether synthesis. The TBDPS group in the target compound could similarly stabilize intermediates in such reactions .

- Orthogonal Protection : Compounds like HOOC-(CH2)3CH[CH2CH2OSi(Ph)2-t-Bu]NH-t-Boc () demonstrate the utility of combining silyl and Boc groups, a strategy applicable to the target compound for complex molecule assembly .

Biological Activity

2-((tert-Butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate, commonly referred to as TBDPSOTf, is a specialized compound utilized primarily in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃F₃O₄SSi |

| Molecular Weight | 432.53 g/mol |

| CAS Number | 1314705-19-5 |

| Density | 1.172 g/cm³ |

| Boiling Point | 253 °C |

| Flash Point | 107 °C |

TBDPSOTf is characterized by its trifluoromethanesulfonate leaving group, which enhances its reactivity in nucleophilic substitution reactions. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, making it an effective protecting agent for hydroxyl groups in various organic transformations.

The primary mechanism of action for TBDPSOTf involves nucleophilic substitution through an S2 pathway. In this process, the trifluoromethanesulfonate group acts as a leaving group, allowing alcohols or phenols to form silylated products while releasing trifluoromethanesulfonic acid (TfOH) as a byproduct. This reaction is particularly useful in protecting hydroxyl functionalities during complex synthetic pathways.

Biological Activity

Although TBDPSOTf is not primarily recognized for direct biological activity, its role as an intermediate in the synthesis of biologically active compounds cannot be overlooked. Its utility in organic synthesis facilitates the development of pharmaceuticals and other therapeutic agents.

Applications in Medicinal Chemistry

- Synthesis of Active Pharmaceutical Ingredients (APIs) : TBDPSOTf is often employed to protect hydroxyl groups in the synthesis of various APIs, enhancing the stability and selectivity of reactions.

- Facilitation of Complex Organic Reactions : It assists in reactions such as the Cope rearrangement and Morita-Baylis-Hillman reaction, which are crucial for constructing complex molecular architectures.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the effectiveness of TBDPSOTf in synthesizing compounds targeting tropomyosin receptor kinases (TrkA/B/C), which are implicated in tumorigenesis. The use of TBDPSOTf allowed for selective protection of functional groups, leading to higher yields and purities of target compounds .

Case Study 2: Development of Neuroprotective Agents

In studies focused on neurodegenerative diseases, TBDPSOTf was utilized in synthesizing inhibitors that target specific protein interactions related to Alzheimer’s disease. The ability to protect reactive hydroxyl groups facilitated the creation of potent inhibitors with improved bioactivity .

Research Findings

Recent studies have highlighted several key findings regarding the biological implications of TBDPSOTf:

- Selectivity and Potency : Compounds synthesized using TBDPSOTf have shown enhanced selectivity against various protein kinases involved in cancer pathways .

- In Vivo Efficacy : In animal models, derivatives synthesized from TBDPSOTf exhibited significant neuroprotective effects, suggesting potential therapeutic applications .

Q & A

Basic Question: What is the role of 2-((tert-butyldiphenylsilyl)oxy)ethyl trifluoromethanesulfonate in protecting-group chemistry, and how is it synthesized?

Methodological Answer:

This compound is primarily used as a silylating agent to protect hydroxyl groups during multi-step organic syntheses. The tert-butyldiphenylsilyl (TBDPS) group offers steric bulk, enhancing stability under acidic and basic conditions compared to smaller silyl groups (e.g., TMS or TBS). A typical synthesis involves reacting tert-butyldiphenylsilyl chloride with a diol precursor, followed by triflation using trifluoromethanesulfonic anhydride (Tf₂O) to introduce the triflate leaving group . Key steps include:

- Protection: Reacting the hydroxyl-containing substrate with TBDPS-Cl in the presence of imidazole or DMAP in anhydrous DMF.

- Triflation: Treating the silylated intermediate with Tf₂O under inert conditions to yield the triflate ester .

Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

Routine characterization includes:

- NMR Spectroscopy: H and C NMR to confirm the silyl ether and triflate moieties. The tert-butyl group typically appears as a singlet at ~1.0 ppm in H NMR .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) or GC-MS to verify molecular weight and purity.

- Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C-F stretch) and ~1100 cm⁻¹ (Si-O-C) confirm functional groups .

Advanced Question: How can researchers address low yields in the triflation step of this compound’s synthesis?

Methodological Answer:

Low yields often arise from moisture sensitivity or competing side reactions. Strategies include:

- Optimized Reaction Conditions: Use rigorously anhydrous solvents (e.g., THF or DCM) and a dry nitrogen atmosphere.

- Catalysis: Add catalytic DMAP or pyridine to enhance triflate formation efficiency.

- Temperature Control: Conduct reactions at 0–5°C to minimize decomposition of the triflate group .

- Purification: Employ flash chromatography with silica gel pre-treated with triethylamine to neutralize residual acidity .

Advanced Question: What are the stereochemical implications of using this reagent in asymmetric synthesis, particularly for azetidine derivatives?

Methodological Answer:

The TBDPS group’s steric bulk can influence stereoselectivity during ring-forming reactions. For example, in azetidine synthesis, the bulky silyl ether directs nucleophilic attacks to the less hindered face of intermediates. Researchers should:

- Monitor Diastereomer Ratios: Use chiral HPLC or F NMR to assess enantiomeric excess.

- Leverage Protecting-Group Effects: Pair TBDPS with chiral auxiliaries (e.g., Evans oxazolidinones) to enhance stereocontrol .

Data Contradiction Analysis: How do stability claims for the TBDPS group vary across experimental conditions?

Methodological Answer:

While TBDPS ethers are generally stable under mild acidic/basic conditions, discrepancies arise in extreme environments:

- Acidic Hydrolysis: Stable in 1M HCl (24h), but decompose in concentrated TFA (>50% v/v).

- Reductive Conditions: Susceptible to cleavage by HF-pyridine, unlike TBS groups.

- Thermal Stability: Decomposes above 120°C, necessitating low-temperature storage for long-term use .

Advanced Question: What alternatives exist for introducing the trifluoromethanesulfonate group when this reagent is incompatible with the substrate?

Methodological Answer:

For substrates sensitive to silylating agents, consider:

- Triflic Anhydride (Tf₂O): Direct triflation of alcohols under mild conditions.

- N-Phenyltriflimide (Tf₂NPh): A less electrophilic reagent for sterically hindered alcohols.

- In Situ Generation: Use silver triflate with a halogenated precursor to avoid side reactions .

Basic Question: How does the reactivity of this compound compare to tert-butyldimethylsilyl (TBDMS) triflate?

Methodological Answer:

The tert-butyldiphenylsilyl group provides greater steric protection and hydrolytic stability than TBDMS. However, TBDMS triflate reacts faster due to lower steric hindrance. Applications differ:

- TBDPS: Preferred for long-term protection in multi-step syntheses.

- TBDMS: Suitable for temporary protection in less demanding conditions .

Advanced Question: What computational methods aid in predicting the reactivity of this reagent in novel substrates?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for silylation/triflation steps. Key parameters include:

- Electrophilicity Index: Predicts reactivity toward nucleophilic hydroxyl groups.

- Steric Maps: Visualize spatial hindrance using molecular dynamics (MD) simulations .

Data Contradiction Analysis: Why do some protocols report variable yields in silyl ether formation?

Methodological Answer:

Variability stems from:

- Substrate Solubility: Poorly soluble substrates (e.g., polyols) require polar aprotic solvents like DMF.

- Moisture Contamination: Traces of water hydrolyze the silyl chloride precursor, reducing efficiency.

- Reagent Purity: Use freshly distilled TBDPS-Cl to avoid dimerization byproducts .

Advanced Question: How is this reagent applied in synthesizing fluorinated bioactive molecules?

Methodological Answer:

The triflate group serves as a leaving group in nucleophilic fluorination. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.